
Benzyl 3-bromopropyl ether
Overview
Description
Benzyl 3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a colorless to slightly yellow liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-bromopropyl ether can be synthesized through the reaction of benzyl alcohol with 3-bromopropanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form benzyl 3-bromopropyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.
Major Products:
Substitution Reactions: Products include various substituted ethers, amines, and thiols depending on the nucleophile used.
Oxidation Reactions: The major product is benzyl 3-bromopropyl ketone.
Scientific Research Applications
Chemical Synthesis
Benzyl 3-bromopropyl ether serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, facilitating the synthesis of various derivatives.
Key Synthetic Applications
- Synthesis of Pharmaceuticals : Utilized as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
- Preparation of Specialty Chemicals : Employed in the production of polymers and resins, enhancing material properties for industrial applications .
Biological Applications
In biological research, this compound is used to modify biomolecules, aiding in the study of biological pathways and interactions. Its ability to act as a substrate for cytochrome P450 enzymes indicates potential interactions within metabolic pathways, making it relevant in drug metabolism studies.
Biological Insights
- Cytochrome P450 Interaction : Acts as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), suggesting its role in drug development.
- Biochemical Pathways : Facilitates the study of metabolic pathways by serving as a model compound for various biochemical reactions.
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its structural characteristics that allow it to function as both an alkyl halide and an ether. This duality enhances its reactivity profile in drug design.
Medicinal Applications
- Lead Compound Development : Investigated for its potential as a lead compound in drug development due to its inhibitory effects on cytochrome P450 enzymes.
- Drug Synthesis : Integral in synthesizing compounds targeting specific health conditions, thereby contributing to the development of novel therapeutic agents .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals that find applications across various sectors.
Industrial Uses
- Production of Resins and Polymers : Enhances properties such as durability and flexibility in polymer formulations.
- Chemical Manufacturing : Serves as a reagent in the synthesis of other valuable chemical intermediates used in different industrial processes .
Case Study 1: Anticancer Research
Recent studies have explored derivatives of this compound for their anticancer properties. The compound's structure allows it to be modified into various analogs that exhibit selective cytotoxicity against cancer cells, demonstrating its potential as a therapeutic agent .
Case Study 2: Drug Metabolism Studies
Research has shown that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This property makes it a valuable tool for studying drug interactions and optimizing pharmacokinetics.
Mechanism of Action
The mechanism of action of benzyl 3-bromopropyl ether involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This property makes it useful in the synthesis of various organic compounds by facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- Benzyl 2-bromoethyl ether
- Benzyl 4-methylbenzyl ether
- Phenyl vinyl ether
- 2-Bromoethyl methyl ether
Comparison: Benzyl 3-bromopropyl ether is unique due to its three-carbon chain length between the benzyl group and the bromine atom. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to similar compounds with shorter or longer carbon chains. For example, benzyl 2-bromoethyl ether has a shorter two-carbon chain, which may result in different steric and electronic effects during reactions .
Biological Activity
Benzyl 3-bromopropyl ether, also known as (3-bromopropoxy)methylbenzene, is an organic compound with a molecular formula of CHBrO and a molecular weight of approximately 229.12 g/mol. This compound is notable for its bromine atom, which plays a significant role in its chemical reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 229.12 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 141 °C at reduced pressure (14 mmHg)
- Solubility : Slightly soluble in water
Biological Activity
This compound exhibits several notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions.
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of the cytochrome P450 1A2 and 2D6 enzymes. These enzymes are involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Table 1: Cytochrome P450 Enzymes Inhibited by this compound
Enzyme | Role in Metabolism | Inhibition Type |
---|---|---|
CYP1A2 | Metabolizes caffeine and theophylline | Competitive inhibition |
CYP2D6 | Metabolizes antidepressants and beta-blockers | Competitive inhibition |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. The exact mechanisms remain under investigation, but it is hypothesized that the bromine atom enhances its reactivity towards microbial targets.
- Cytotoxicity Against Cancer Cell Lines : Research has indicated that benzyl ethers can demonstrate cytotoxic effects against certain cancer cell lines. This compound's unique structure may contribute to its ability to induce apoptosis in these cells, although further studies are needed to confirm these effects .
- Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, this compound has been included in studies assessing drug-drug interactions. These studies are critical for understanding how this compound may affect the pharmacokinetics of co-administered medications .
Synthetic Routes and Applications
This compound can be synthesized through several methods, allowing for flexibility in reaction conditions. Its unique structure makes it valuable in both academic research and industrial applications, including:
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing benzyl 3-bromopropyl ether, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, Grignard reactions or coupling benzyl alcohol with 1,3-dibromopropane under anhydrous conditions (e.g., CH₂Cl₂) with catalysts like triphenylphosphine (PPh₃) . Optimization involves controlling stoichiometry (e.g., excess benzyl alcohol), temperature (room temperature to mild reflux), and purification via silica gel chromatography or distillation .
Q. How can researchers verify the purity and structural identity of this compound?
Key techniques include:
- 1H/13C NMR spectroscopy : Characteristic peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and the bromopropyl chain (δ ~3.4–3.6 ppm for ether-linked CH₂ and δ ~1.8–2.1 ppm for Br-CH₂-CH₂-CH₂-O) .
- Gas chromatography (GC) or HPLC : Purity analysis (>95% by GC) .
- Elemental analysis (C, H, Br) to confirm molecular formula (C₁₀H₁₃BrO) .
Q. What are the critical physical properties of this compound for experimental design?
- Density : 1.298 g/mL at 25°C .
- Boiling point : 130–132°C at 8 mmHg .
- Refractive index : 1.531 . These properties guide solvent selection, distillation parameters, and storage conditions (e.g., RT, desiccated) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-alkyl bond formation. Reactivity depends on the electron-withdrawing nature of the benzyl ether group, which stabilizes transition states. However, steric hindrance from the benzyl group may slow reaction kinetics compared to simpler alkyl bromides .
Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or basic conditions?
Hydrolysis under acidic conditions may yield benzyl alcohol and 3-bromo-1-propanol, while basic conditions can form elimination byproducts (e.g., allyl benzyl ether). LC-MS/MS is recommended for detecting trace degradation products, complemented by FT-IR to identify functional groups like -OH or C=C bonds .
Q. How can researchers resolve contradictions in reported purity levels (e.g., >92% vs. 98%) for commercial this compound?
Discrepancies may stem from analytical method variations (e.g., GC vs. HPLC) or supplier-specific synthesis protocols. Independent validation via triplicate GC-MS runs with internal standards (e.g., deuterated analogs) ensures accuracy. Cross-referencing supplier data with third-party certifications (e.g., TCI, AldrichCPR) is advised .
Q. What strategies improve the stability of this compound in long-term storage?
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Light protection : Use amber glassware to avoid photolytic degradation.
- Temperature control : Maintain at –20°C for extended periods, though RT storage is acceptable for short-term use .
Q. How does this compound compare to structurally similar ethers (e.g., benzyl 2-bromoethyl ether) in nucleophilic substitution reactions?
The longer alkyl chain (3-bromopropyl vs. 2-bromoethyl) reduces steric hindrance, enhancing reactivity with bulky nucleophiles. However, the increased chain length may lower solubility in polar solvents, necessitating solvent optimization (e.g., DMF instead of THF) .
Q. Methodological Tables
Property | Value | Reference |
---|---|---|
Molecular Weight | 229.11 g/mol | |
CAS No. | 54314-84-0 | |
Hazard Codes (Xi) | R36/37/38 (Irritant) | |
Preferred Purification | Silica gel chromatography |
Synthetic Application | Key Reaction | Reference |
---|---|---|
Pyrrole derivative synthesis | Halogenation and esterification | |
Polymer modification | Ether linkage formation |
Properties
IUPAC Name |
3-bromopropoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXTZLDBVEZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379794 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-84-0 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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